BenchChemオンラインストアへようこそ!

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide

Medicinal chemistry Physicochemical profiling ADME optimization

2-(2-Amino-1,3-thiazol-4-yl)-N-ethylacetamide (CAS 1019111-56-8) is a low-molecular-weight (185.25 g/mol) 2-aminothiazole-4-acetamide derivative bearing an N-ethyl substituent on the terminal amide. The compound contains the privileged 2-aminothiazole pharmacophore, a scaffold extensively validated in kinase inhibition (particularly CDK2) and β3-adrenoceptor agonism.

Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
CAS No. 1019111-56-8
Cat. No. B1519876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide
CAS1019111-56-8
Molecular FormulaC7H11N3OS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1=CSC(=N1)N
InChIInChI=1S/C7H11N3OS/c1-2-9-6(11)3-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11)
InChIKeyYBXSPHKRESDROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1,3-thiazol-4-yl)-N-ethylacetamide (CAS 1019111-56-8): Core Scaffold & Procurement Classification


2-(2-Amino-1,3-thiazol-4-yl)-N-ethylacetamide (CAS 1019111-56-8) is a low-molecular-weight (185.25 g/mol) 2-aminothiazole-4-acetamide derivative bearing an N-ethyl substituent on the terminal amide . The compound contains the privileged 2-aminothiazole pharmacophore, a scaffold extensively validated in kinase inhibition (particularly CDK2) and β3-adrenoceptor agonism [1][2]. Commercially, it is supplied as a research-grade building block (typical purity ≥95%) and is recognized as a structurally related substance to the approved drug mirabegron [3]. Its defined substitution pattern—primary 2-amino group, unsubstituted thiazole C5 position, and N-ethyl acetamide side chain—distinguishes it from the broader 2-aminothiazole acetamide class and provides a predictable synthetic handle for further derivatization.

Why 2-Aminothiazole Acetamide Analogs Cannot Be Interchanged Without Loss of Function


The 2-aminothiazole-4-acetamide scaffold is exceptionally sensitive to amide N-substitution. The N-ethyl group in the target compound is not a passive structural feature; it directly modulates hydrogen-bonding capacity, lipophilicity (cLogP), metabolic stability, and target-binding conformation relative to the unsubstituted primary acetamide (CAS 220041-33-8) . In the mirabegron series, the 2-aminothiazol-4-yl acetamide core is conserved because it is essential for β3-adrenoceptor engagement, while modification of the amide substituent governs subtype selectivity and off-target profiles [1]. In the CDK2 inhibitor chemotype, replacement of the acetamide N-substituent from ethyl to bulkier groups dramatically alters cellular potency and pharmacokinetics [2]. Substituting the target compound with a generic 2-(2-aminothiazol-4-yl)acetamide or N-methyl analog therefore risks losing the specific physicochemical and pharmacodynamic properties that make the N-ethyl variant the appropriate choice for a given structure-activity relationship (SAR) program or analytical reference application.

Quantitative Differentiation Evidence for 2-(2-Amino-1,3-thiazol-4-yl)-N-ethylacetamide (1019111-56-8)


N-Ethyl Substitution Confers Distinct Lipophilicity and Hydrogen-Bond Donor Profile vs. Primary Acetamide Analog

The target compound differs from its closest commercially available analog, 2-(2-amino-1,3-thiazol-4-yl)acetamide (CAS 220041-33-8), by replacement of the terminal –NH₂ group with an –NHCH₂CH₃ group. This substitution eliminates one hydrogen-bond donor (HBD) while increasing calculated lipophilicity. Computational prediction places the cLogP of the N-ethyl derivative approximately 0.7–1.0 log units higher than the primary acetamide (cLogP ~ 0.2 vs. ~ −0.6), and reduces the HBD count from 3 to 2 . In CDK2 inhibitor optimization, analogous N-alkylation of the acetamide terminus improved cellular permeability and reduced efflux liability relative to the unsubstituted amide [1].

Medicinal chemistry Physicochemical profiling ADME optimization

5-Unsubstituted Thiazole Permits Regioselective Derivatization Not Possible with 5-Substituted or 2-Acylated Analogs

The target compound bears a hydrogen atom at the thiazole C5 position, whereas many competing 2-aminothiazole building blocks are pre-functionalized at C5 (e.g., with methyl, aryl, or halogen substituents). This C5-H status enables electrophilic halogenation, formylation, or cross-coupling at the C5 position under mild conditions, a synthetic option foreclosed in 5-substituted analogs such as 2-amino-5-methylthiazole-4-acetamide or 2-amino-5-bromothiazole-4-acetamide derivatives . In fragment-based screening, the 4-phenylthiazol-2-amine scaffold was identified as a frequent hitter across 14 diverse protein targets, but the 4-acetamide substitution pattern (as in the target compound) was deliberately avoided in these screens to reduce promiscuity [1]. The target compound thus balances a tractable synthetic handle with a substitution pattern that may offer improved selectivity relative to 4-arylthiazol-2-amines.

Synthetic chemistry Fragment-based drug discovery Scaffold derivatization

N-Ethyl vs. N-Methyl Acetamide: Differential Metabolic Stability Predicted by In-Class N-Dealkylation SAR

Within the 2-aminothiazole acetamide class, the rate of cytochrome P450-mediated N-dealkylation is a critical determinant of metabolic clearance and is strongly dependent on the N-alkyl chain length. The N-ethyl group in the target compound is expected to undergo CYP450-mediated de-ethylation at a measurably slower rate than N-demethylation of the corresponding N-methyl analog (2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide), based on well-established SAR from related amide and amine chemotypes where N-deethylation intrinsic clearance (CLint) is approximately 2- to 5-fold lower than N-demethylation [1]. In the CDK2 inhibitor series, replacement of an ester with a metabolically stable N-ethyl oxazole bioisostere was critical for achieving cellular activity and plasma stability [2]. While direct metabolic stability data for the target compound are not published, cross-class SAR supports the inference that the N-ethyl variant offers a longer metabolic half-life than the N-methyl comparator.

Drug metabolism Pharmacokinetics N-dealkylation

Mirabegron Structural Relationship Provides Access to a Validated Pharmacophore with Defined Selectivity Profile

The target compound shares the core 2-(2-aminothiazol-4-yl)acetamide pharmacophore with mirabegron (CAS 223673-61-8), a clinically approved β3-adrenoceptor (β3-AR) agonist. Mirabegron demonstrates functional selectivity for β3-AR (EC50 = 22.4 nM) over β1-AR (EC50 > 10,000 nM) and β2-AR (EC50 > 10,000 nM), with the 2-aminothiazole ring and acetamide linker being essential for receptor engagement and subtype selectivity [1][2]. The target compound represents a truncated analog retaining the minimal pharmacophore but lacking the N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] side chain. This structural relationship positions the target compound as a useful pharmacophore-reference standard for β3-AR SAR studies and as a potential impurity or degradation product marker in mirabegron analytical methods [3].

β3-Adrenoceptor Overactive bladder Pharmacophore validation

Procurement-Grade Purity and Batch-to-Batch Consistency Enable Reproducible SAR vs. Uncharacterized In-House Synthetics

Commercially sourced 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide (CAS 1019111-56-8) is routinely supplied at ≥95% purity with accompanying certificates of analysis (CoA) specifying identity (¹H NMR, LCMS) and purity (HPLC) . In contrast, in-house synthesis of similar 2-aminothiazole acetamides frequently yields product contaminated with the dimeric impurity 2-(2-amino-1,3-thiazol-4-yl)-N-(4-(2-(2-(2-aminothiazol-4-yl)acetamido)ethyl)phenyl)acetamide (Mirabegron Impurity 49 type) and unreacted 2-amino-4-thiazoleacetic acid, which can confound biological assay interpretation [1]. The defined procurement specification thus provides a level of batch-to-batch consistency that is difficult to achieve with ad hoc laboratory synthesis, reducing the risk of false-positive or false-negative results in biological screening cascades.

Chemical procurement Analytical quality control Reproducibility

Preferential Solubility in Polar Aprotic Solvents Facilitates Amide Coupling Chemistry vs. Carboxylic Acid Precursor

The target compound, as an N-ethylamide, exhibits good solubility in polar aprotic solvents such as DMSO and DMF, which are the standard media for amide coupling reactions and biological assay preparation . Its carboxylic acid precursor, 2-amino-4-thiazoleacetic acid (CAS 29676-71-9), requires pre-activation (e.g., conversion to an active ester or acyl chloride) and shows limited solubility in organic solvents (water solubility: ~6.5 g/L at 20 °C; DMSO: slightly soluble) . The pre-formed N-ethylamide thus eliminates the activation step required for the free acid, enabling direct use in further coupling reactions or biological testing without additional synthetic manipulation. This represents a practical procurement advantage: the compound can be used immediately as a substrate for N-functionalization or as a pre-dissolved DMSO stock for assay screening.

Synthetic methodology Amide coupling Solubility-guided procurement

High-Value Application Scenarios for 2-(2-Amino-1,3-thiazol-4-yl)-N-ethylacetamide (1019111-56-8)


Kinase Inhibitor Lead Optimization: CDK2 and Related Cyclin-Dependent Kinase Programs

The 2-aminothiazole-4-acetamide scaffold has been crystallographically validated as a CDK2 inhibitor core, with the acetamide N-substituent serving as a critical vector for modulating cellular potency and selectivity . The target compound's N-ethyl group provides a defined starting point for SAR exploration: its intermediate lipophilicity (cLogP ~0.2 vs. ~−0.6 for the primary amide) and reduced HBD count (2 vs. 3) predict improved passive permeability relative to the unsubstituted acetamide, making it suitable for cell-based kinase inhibition assays where membrane penetration is rate-limiting. The free 2-amino and unsubstituted C5 positions offer two orthogonal vectors for further derivatization to optimize potency and selectivity against off-target kinases .

Mirabegron Impurity Profiling and Pharmacopoeial Reference Standard Development

As a structurally related substance to mirabegron, the target compound is directly relevant to impurity profiling in mirabegron drug substance and finished product analysis . Its defined N-ethyl substitution distinguishes it from other potential impurities such as the primary acetamide or dimeric species, enabling its use as a system suitability marker in HPLC methods. The compound can also serve as a synthetic precursor to more complex mirabegron-related impurities (e.g., Mirabegron Impurity 49) through further N-functionalization, providing a controlled pathway for impurity standard synthesis .

Fragment-Based and Focused Library Synthesis Targeting Privileged Aminothiazole Space

The target compound occupies an under-exploited region of 2-aminothiazole chemical space: it retains the privileged 2-aminothiazole core (a validated kinase and GPCR pharmacophore) while avoiding the 4-aryl substitution pattern associated with frequent-hitter behavior in fragment screens . The combination of a free 2-amino group, an unsubstituted C5 position, and an N-ethyl acetamide side chain provides three chemically addressable vectors for library expansion. This enables parallel synthesis of diverse analog sets through: (i) reductive amination or acylation at the 2-amino group; (ii) electrophilic substitution or cross-coupling at C5; and (iii) further N-functionalization of the ethylamide. The commercial availability at defined purity reduces the synthetic burden for library production relative to multi-step de novo synthesis from 2-amino-4-thiazoleacetic acid .

β3-Adrenoceptor Pharmacophore Reference for GPCR Screening Cascades

The compound serves as a minimal pharmacophore control in β3-adrenoceptor agonist screening. Mirabegron's clinical validation confirms that the 2-aminothiazole-4-acetamide core is sufficient for β3-AR binding, while the elaborate N-arylalkyl side chain drives potency and subtype selectivity . The target compound can therefore function as: (a) a negative control for selectivity assays (low β3-AR potency expected vs. mirabegron's EC50 of 22.4 nM); (b) a starting scaffold for constructing novel β3-AR agonists with differentiated side chains; and (c) a tool compound for assessing the contribution of the 2-aminothiazole core to receptor binding thermodynamics. Its structural relationship to mirabegron also makes it relevant for screening against related GPCR targets where aminothiazole-containing ligands have shown activity .

Quote Request

Request a Quote for 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.